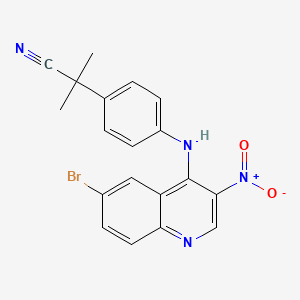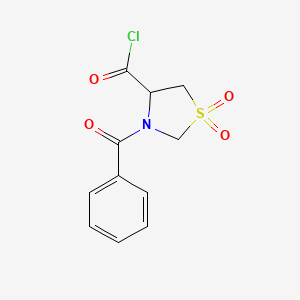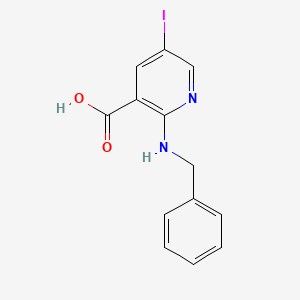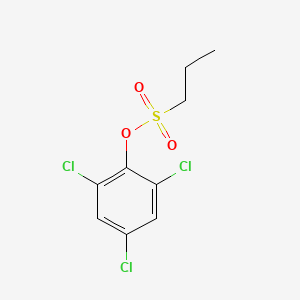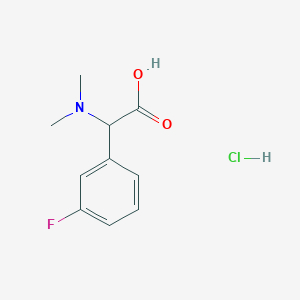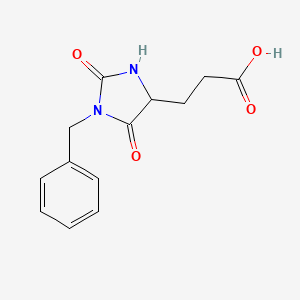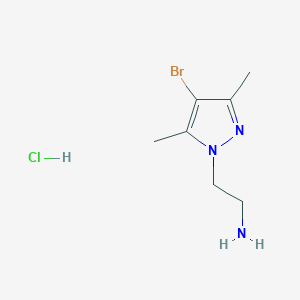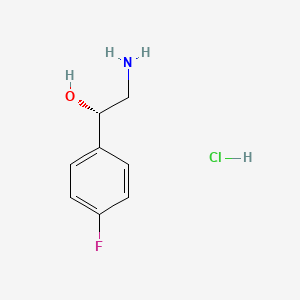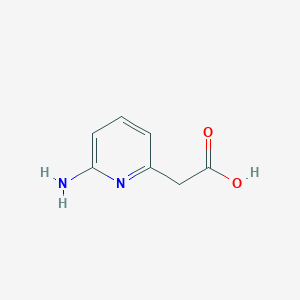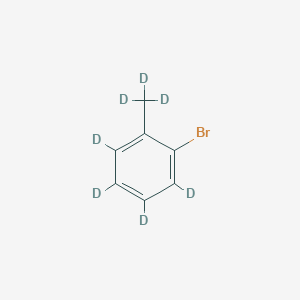
2-Methylbromobenzene-d7
Vue d'ensemble
Description
Synthesis Analysis
Certain substituted bromobenzenes have been synthesized using a novel Sandmeyer type reaction . The reactions are relatively quick and possibly proceed via a radical mechanism . This method employs ammonium persulfate and molecular bromine instead of the classical cuprous bromide .Molecular Structure Analysis
The molecular structure of 2-Methylbromobenzene-d7 has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . To explain this, a third mechanism for nucleophilic substitution has been proposed .Applications De Recherche Scientifique
Exposure Assessment and Biomonitoring
2-Methylbromobenzene-d7 is used in the analysis of parabens, which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food and beverage processing. Studies have utilized advanced analytical techniques, such as online solid-phase extraction coupled to isotope dilution–high-performance liquid chromatography/tandem mass spectrometry, to assess exposure to parabens like methyl paraben and propyl paraben in various populations, revealing widespread exposure and significant variations based on factors like sex, race, and ethnicity (Calafat et al., 2010).
Occupational Exposure and Health Risk Assessment
2-Methylbromobenzene-d7 can be instrumental in the field of occupational health for biological monitoring of workers exposed to compounds like ethylbenzene and xylene. The urinary metabolites are monitored to understand exposure levels and health risks, with findings indicating significant correlations between environmental exposure and urinary metabolites. The research underscores the importance of considering interaction effects of binary exposure in risk assessments (Jang, Droz, & Kim, 2000).
Environmental and Health Impact Studies
The compound is also crucial in studies investigating the environmental presence of parabens and their potential health impacts. Research involving the analysis of urine samples, serum hormone levels, semen quality parameters, and sperm DNA damage has provided valuable insights into human exposure to parabens and associated health implications. These studies have highlighted the ubiquity of paraben exposure and necessitate further investigation into their effects on human health (Meeker et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXJPIWXQTSIX-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbromobenzene-d7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




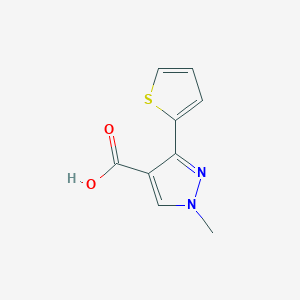
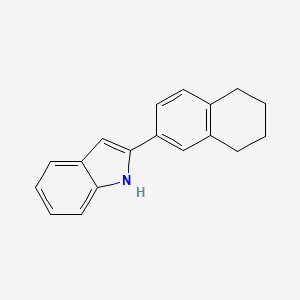
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)
